molecular formula C8H5ClF2O4S B6180134 3-(chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid CAS No. 2613383-46-1

3-(chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid

Cat. No. B6180134
CAS RN: 2613383-46-1
M. Wt: 270.6
InChI Key:
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Description

3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It is a part of the Thermo Scientific Chemicals product portfolio . It has a molecular formula of C7H5ClO4S and a molecular weight of 220.62 g/mol .


Synthesis Analysis

While specific synthesis methods for “3-(chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid” are not available, similar compounds like 3-(Chlorosulfonyl)benzoic acid participate in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .


Molecular Structure Analysis

The molecular structure of 3-(Chlorosulfonyl)benzoic acid is represented by the formula C7H5ClO4S . The compound is a tetrahedral molecule .


Physical And Chemical Properties Analysis

3-(Chlorosulfonyl)benzoic acid is a solid at 20 degrees Celsius . It has a melting point of 128-130 degrees Celsius . It is moisture sensitive .

Safety and Hazards

3-(Chlorosulfonyl)benzoic acid is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “3-(chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid” are not available, similar compounds like 3-(Chlorosulfonyl)benzoic acid are used in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists . This suggests potential applications in pharmaceutical research and development.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid can be achieved through a multi-step process involving the introduction of various functional groups onto a benzene ring.", "Starting Materials": [ "2,6-difluoro-5-methylbenzoic acid", "thionyl chloride", "sulfuric acid", "phosphorus pentoxide", "chlorosulfonic acid", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "2,6-difluoro-5-methylbenzoic acid is first reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then treated with sulfuric acid and phosphorus pentoxide to form the corresponding sulfonic acid.", "The sulfonic acid is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.", "The resulting compound is then treated with acetic anhydride to form the corresponding acetic acid derivative.", "The acetic acid derivative is then hydrolyzed with sodium hydroxide to form the carboxylic acid.", "The carboxylic acid is then treated with hydrochloric acid to form the corresponding chloride salt.", "The chloride salt is then treated with sodium bicarbonate to form the final product, 3-(chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid.", "The product is then extracted with diethyl ether and purified by recrystallization from water." ] }

CAS RN

2613383-46-1

Molecular Formula

C8H5ClF2O4S

Molecular Weight

270.6

Purity

95

Origin of Product

United States

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